1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound was described in a study . The process involved using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 1.5 mmol) as a condensing agent. 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) was further reacted with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) under DIPEA/DMF (2.5 mmol/10 mL) at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound was analyzed in a study . The compound was found to be monoclinic, with a = 9.9491 (11) Å, b = 18.1523 (17) Å, c = 11.7703 (15) Å, β = 113.473 (14)°, V = 1949.8 (4) Å^3, Z = 4, Rgt (F) = 0.0606, wRref (F2) = 0.1876, T = 169.99 (10) K .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound were analyzed in a study . The compound was found to have a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been studied for its crystal structure . The molecular structure of the compound has been determined, and it has been found to have a monoclinic crystal system with a space group of P21/n . This information is crucial for understanding the physical and chemical properties of the compound, and can guide its applications in various fields.
Biochemical Research
The compound is a piperidine derivative that has been shown to have a variety of biochemical effects. Piperidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Therefore, this compound could potentially be used in biochemical research to study these effects.
Drug Synthesis
The compound has been used in the synthesis of drugs . Specifically, it has been used as a condensing agent in the synthesis of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine . This suggests that the compound could have applications in pharmaceutical research and drug development.
Kinase Inhibition
There is some evidence to suggest that the compound may have applications in kinase inhibition . Kinase inhibitors are important tools in the study of cell signaling pathways and have therapeutic potential in the treatment of cancer and other diseases.
Anti-HIV Research
While not directly related to the compound , similar compounds have been studied for their potential as anti-HIV agents . Given the structural similarities, it’s possible that “1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide” could also have potential applications in this area.
Material Science
Given its unique crystal structure, the compound could potentially be used in material science research . The understanding of its crystal structure could guide the design of new materials with desired properties.
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c1-24-6-2-3-12(10-24)16(26)23-13-4-7-25(8-5-13)15-9-14(17(18,19)20)21-11-22-15/h9,11-13H,2-8,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJITAPHVNBPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide |
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